molecular formula C11H20ClNO3S B2452273 磺品 CAS No. 2451481-08-4

磺品

货号 B2452273
CAS 编号: 2451481-08-4
分子量: 281.8
InChI 键: NMHVAHHYKGXBMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfopin (also known as PIN1-3) is a highly selective covalent inhibitor of Pin1 . The peptidyl-prolyl isomerase, Pin1, is exploited in cancer to activate oncogenes and inactivate tumor suppressors .


Synthesis Analysis

The synthesis of Sulfopin involved a covalent fragment screen by incubating the purified catalytic domain of PIN1 with a library of 993 electrophilic fragments featuring mildly reactive cysteine-targeting 'warheads’ . Among the top hits, 9 chloroacetamides shared a cyclic sulfone core, suggesting a structure–activity relationship . Compound optimization, guided by covalent docking of the sulfolane hits into various PIN1 structures, ultimately led to the identification of Sulfopin .


Molecular Structure Analysis

The active site of PIN1’s peptidyl-prolyl isomerase domain contains a nucleophilic cysteine residue (Cys113) that is suitable for targeting with covalent inhibitors . Determination of the co-crystal structure of PIN1 in complex with Sulfopin confirmed a covalent interaction .


Chemical Reactions Analysis

Sulfopin displayed high affinity binding to PIN1, resulting in inhibition of catalytic activity . Competition pulldown experiments showed Sulfopin to engage PIN1 in cells as well as in mice following oral gavage . Furthermore, two independent chemoproteomic techniques in different cell lines revealed Sulfopin to be highly selective for PIN1 Cys113 .


Physical And Chemical Properties Analysis

Sulfopin has a molecular weight of 281.80 . Its CAS Registry Number is 2451481-08-4 . The HPLC analysis showed a 99.91% purity .

科学研究应用

磺品作为癌症治疗中 Pin1 的共价抑制剂

磺品已被确认为 Pin1 的共价抑制剂,Pin1 是一种肽基脯氨酰异构酶,在癌症中被用来激活癌基因并使肿瘤抑制因子失活。这一发现意义重大,因为尽管付出了相当大的努力,Pin1 仍然是一个难以捉摸的药物靶点。磺品是通过筛选亲电片段库开发的,已被证明是一种高度选择性和有效的纳摩尔浓度 Pin1 抑制剂。它实现了有效的细胞和体内靶点参与,并有效地模拟了 Pin1 基因敲除。虽然其抑制对癌细胞系活力有适度的影响,但磺品显着诱导了 c-Myc 靶基因的下调并减少了肿瘤进展。这在 MYCN 驱动的神经母细胞瘤的小鼠和斑马鱼模型以及胰腺癌的小鼠模型中赋予了生存优势,表明其作为化学探针的潜力适用于评估细胞和体内 Pin1 依赖性药理学,以及作为癌症药物靶点的潜力 (Dubiella 等人,2021)

磺胺类药物和磺化在药理学和毒理学中的作用

虽然与磺品没有直接关系,但考虑磺胺类药物和磺化在科学研究中的更广泛背景非常重要。由磺基转移酶 (SULT) 催化的磺化是各种异种生物、药物和内源性化合物代谢中的关键反应。这个过程通常会增加化合物的溶水性,并降低其生物活性。然而,一些酶也能够将促癌物生物活化成反应性亲电子体。了解酶动力学、抑制特性和人 SULT 的调节至关重要,因为磺化能力的个体差异在决定个体对异种生物的反应及其对疾病的易感性方面可能很重要。该领域的研究包括人胞质磺基转移酶的功能、药理学和毒理学中的磺化以及磺基转移酶在化学代谢中的作用 (Gamage 等人,2006); (Kauffman,2004)

环境污染中的磺胺类药物

磺胺类药物作为一类药物,一直是人们关注的环境污染物。它们主要来自农业活动,已知会导致微生物种群发生变化,这可能对人类健康构成潜在危害。了解磺胺类药物对环境的影响,包括它们在水体中的存在及其对生态系统的影响,是科学研究的一个重要方面。这包括对其污染、在环境中的转化以及对人类健康的影响的研究 (Baran 等人,2011)

作用机制

Target of Action

Sulfopin primarily targets the peptidyl-prolyl cis-trans isomerase, Pin1 . Pin1 is a unified signaling hub that is exploited in cancer to activate oncogenes and inactivate tumor suppressors . It is overexpressed in a range of human cancers, driving oncogenesis .

Mode of Action

Sulfopin interacts with Pin1 through a covalent bond . The active site of Pin1’s peptidyl-prolyl isomerase domain contains a nucleophilic cysteine residue (Cys113) that is suitable for targeting with covalent inhibitors . Sulfopin, a selective covalent inhibitor of Pin1, blocks the action of Pin1, leading to the inhibition of its catalytic activity .

Biochemical Pathways

Sulfopin affects the pathways regulated by Pin1. Pin1 is known to regulate the Myc oncoprotein . Sulfopin downregulates Myc transcription in cancer cell lines . This suggests that Sulfopin affects the Myc pathway and its downstream effects.

Pharmacokinetics

It is known that sulfopin achieves potent cellular and in vivo target engagement . This suggests that Sulfopin has good bioavailability.

Result of Action

Sulfopin has been shown to have significant effects at the molecular and cellular levels. It induces the downregulation of c-Myc target genes . Although Pin1 inhibition had a modest effect on viability in cancer cell cultures, Sulfopin reduced tumor initiation and tumor progression in murine and zebrafish models of MYCN-driven neuroblastoma .

Action Environment

It is known that sulfopin can engage pin1 in cells as well as in mice following oral gavage . This suggests that Sulfopin is effective in different biological environments.

未来方向

The authors are exploring the therapeutic potential of Sulfopin and derivatives in cancer, inflammation, and immunological disorders .

属性

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVAHHYKGXBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2451481-08-4
Record name 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What makes Sulfopin unique compared to other Pin1 inhibitors?

A: Sulfopin distinguishes itself through its covalent binding to Pin1. It specifically targets Cys113, a crucial amino acid within Pin1's active site [, ]. This covalent interaction sets it apart from previous inhibitors and contributes to its enhanced potency and selectivity.

Q2: How does Sulfopin impact tumor development, particularly those driven by MYC?

A: Studies demonstrate that Sulfopin effectively inhibits the initiation and progression of tumors driven by MYCN, a Myc family member. While its impact on cancer cell viability in vitro appears modest, Sulfopin significantly downregulates c-Myc target genes, ultimately hindering tumor growth in vivo [, ]. This effect has been observed in both murine and zebrafish models of neuroblastoma.

Q3: Has Sulfopin shown synergy with other anti-cancer agents?

A: Emerging research suggests promising synergistic effects when Sulfopin is combined with other anti-cancer therapies. Notably, Sulfopin combined with Vorinostat, a histone deacetylase (HDAC) inhibitor, exhibits enhanced efficacy against H3-K27M-mutant pediatric gliomas []. This combination therapy significantly reduces cell viability and tumor growth in preclinical models, suggesting a potential new treatment avenue for this aggressive cancer.

Q4: What is the significance of Sulfopin's selectivity for Pin1?

A: Sulfopin's high selectivity for Pin1 is crucial for its potential as both a research tool and a therapeutic agent. This selectivity has been validated through two independent chemoproteomics approaches [], ensuring that observed effects are specifically due to Pin1 inhibition, minimizing off-target effects, and increasing its reliability for studying Pin1's biological functions.

Q5: Are there alternative approaches to targeting Pin1 beyond enzymatic inhibition?

A: Yes, recent studies have explored PROTAC (proteolysis targeting chimeras) technology to degrade Pin1. P1D-34, a potent PROTAC degrader, has shown promising anti-proliferative activity in acute myeloid leukemia (AML) cells, exceeding the efficacy of Sulfopin in this context []. This finding highlights the potential of PROTAC-mediated degradation as a complementary strategy to traditional enzymatic inhibition for targeting Pin1.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。